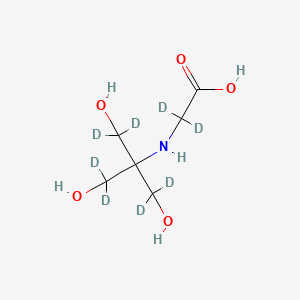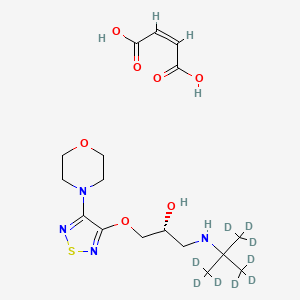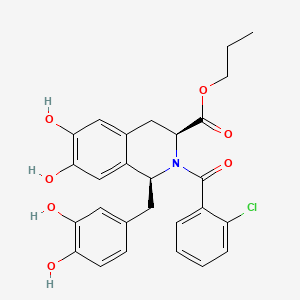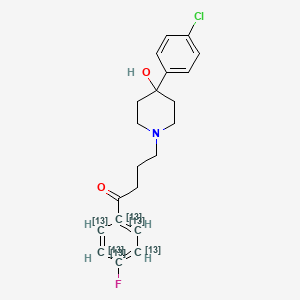![molecular formula C11H17N3O5 B12405688 4-amino-1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-5-methylpyrimidin-2-one](/img/structure/B12405688.png)
4-amino-1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-5-methylpyrimidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-amino-1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-5-methylpyrimidin-2-one is a nucleoside analog with significant biological activity. It is known for its antiviral properties, particularly against human immunodeficiency virus (HIV), hepatitis B virus (HBV), and hepatitis C virus (HCV). This compound is a potent nucleoside reverse transcriptase inhibitor (NRTI), making it a valuable agent in antiviral therapy .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-5-methylpyrimidin-2-one involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction between a suitable amine and a carbonyl compound under acidic or basic conditions.
Glycosylation: The pyrimidine base is then glycosylated with a protected sugar derivative. This step typically involves the use of a Lewis acid catalyst to facilitate the formation of the glycosidic bond.
Deprotection: The final step involves the removal of protecting groups under mild conditions to yield the desired nucleoside analog.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. Key considerations include:
Optimization of Reaction Conditions: Industrial processes often involve optimizing reaction conditions to maximize yield and minimize by-products.
Purification: High-performance liquid chromatography (HPLC) and crystallization are commonly used to purify the final product.
Quality Control: Rigorous quality control measures are implemented to ensure the purity and potency of the compound.
化学反応の分析
Types of Reactions
4-amino-1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-5-methylpyrimidin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can undergo reduction reactions to form corresponding alcohols.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines under basic or acidic conditions.
Major Products
Oxidation Products: Ketones, aldehydes.
Reduction Products: Alcohols.
Substitution Products: Various derivatives depending on the nucleophile used.
科学的研究の応用
4-amino-1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-5-methylpyrimidin-2-one has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in inhibiting viral replication.
Medicine: Used in the development of antiviral drugs for the treatment of HIV, HBV, and HCV.
Industry: Employed in the production of antiviral medications and as a reference standard in quality control.
作用機序
The compound exerts its antiviral effects by inhibiting the reverse transcriptase enzyme, which is essential for viral replication. It acts as a chain terminator, preventing the elongation of the viral DNA strand. The molecular targets include the active site of the reverse transcriptase enzyme, where it competes with natural nucleosides for incorporation into the viral DNA .
類似化合物との比較
Similar Compounds
Lamivudine: Another nucleoside reverse transcriptase inhibitor with similar antiviral properties.
Emtricitabine: A nucleoside analog used in the treatment of HIV.
Zidovudine: An early nucleoside reverse transcriptase inhibitor used in HIV therapy.
Uniqueness
4-amino-1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-5-methylpyrimidin-2-one is unique due to its specific stereochemistry and the presence of a methoxy group, which enhances its binding affinity and potency against resistant strains of viruses .
特性
分子式 |
C11H17N3O5 |
|---|---|
分子量 |
271.27 g/mol |
IUPAC名 |
4-amino-1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-5-methylpyrimidin-2-one |
InChI |
InChI=1S/C11H17N3O5/c1-5-3-14(11(17)13-9(5)12)10-8(18-2)7(16)6(4-15)19-10/h3,6-8,10,15-16H,4H2,1-2H3,(H2,12,13,17)/t6-,7?,8+,10-/m1/s1 |
InChIキー |
CNVRVGAACYEOQI-LCFZEIEZSA-N |
異性体SMILES |
CC1=CN(C(=O)N=C1N)[C@H]2[C@H](C([C@H](O2)CO)O)OC |
正規SMILES |
CC1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














![4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B12405693.png)

